2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile
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Overview
Description
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C7H9F2NO. It is characterized by the presence of both nitrile and ketone functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .
Industrial Production Methods
Industrial production methods for 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The ketone group can form enolates, which are reactive intermediates in many organic reactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: Similar structure but lacks the fluorine atoms.
2,2-Difluoro-3-oxobutanenitrile: Similar structure but with a shorter carbon chain.
2,2-Difluoro-4-methyl-3-oxopentanenitrile: Similar structure but with one less methyl group.
Uniqueness
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both fluorine atoms and the specific arrangement of functional groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses .
Properties
Molecular Formula |
C7H9F2NO |
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Molecular Weight |
161.15 g/mol |
IUPAC Name |
2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C7H9F2NO/c1-6(2,3)5(11)7(8,9)4-10/h1-3H3 |
InChI Key |
BDQNZEYYCYLVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)(F)F |
Origin of Product |
United States |
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